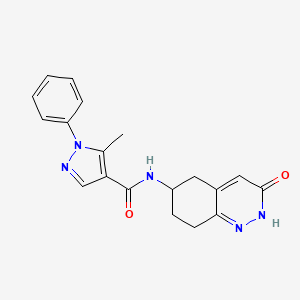

2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperazine derivatives, which would include “2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine”, has been the subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine” can be determined using various spectroscopic techniques such as HRMS, IR, 1H and 13C NMR .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities:

- Research has been conducted on synthesizing derivatives of 1,2,4-triazole, including compounds related to "2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine". These compounds were tested for their antimicrobial activities against various microorganisms, demonstrating significant effectiveness in some cases (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Agents:

- Novel derivatives of this compound have been synthesized and evaluated as potential anti-inflammatory and analgesic agents. These studies have shown that certain derivatives exhibit high inhibitory activity and could be developed as therapeutics for inflammation and pain (Abu‐Hashem et al., 2020).

Antagonist Activity Studies:

- Derivatives of this compound have been studied for their antagonist activity, particularly in the context of serotonin receptors. Such research is critical for understanding the potential therapeutic applications of these compounds in neurological disorders (Raghupathi et al., 1991).

Antiproliferative Activity:

- Research into novel derivatives of 2-Arylideneaminobenzimidazole, which includes compounds similar to the one , has been conducted. These studies focus on their antiproliferative activity against various cancer cell lines, providing valuable insights into potential cancer treatments (Nowicka et al., 2015).

G Protein-Biased Dopaminergics:

- The compound and its derivatives have been part of studies aimed at discovering dopaminergic ligands with potential therapeutic applications. These compounds show promise in treating disorders like schizophrenia (Möller et al., 2017).

Fluorescent Ligands for Receptor Visualization:

- Studies have been conducted to create derivatives of this compound with fluorescent properties, useful for visualizing receptors like 5-HT1A receptors in cells (Lacivita et al., 2009).

HIV-1 Reverse Transcriptase Inhibitors:

- Research into analogs of this compound has led to the discovery of non-nucleoside inhibitors of HIV-1 reverse transcriptase, which is crucial in the development of HIV treatments (Romero et al., 1994).

HPLC Determination in Anticonvulsant Drugs:

- The compound has been identified in the development and validation of HPLC methods for determining related substances in anticonvulsant drugs, demonstrating its relevance in pharmaceutical analysis (Severina et al., 2021).

Zukünftige Richtungen

The future directions for research on “2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine” could include further exploration of its potential therapeutic applications, given the interest in similar compounds for their potential as ligands for Alpha1-Adrenergic Receptor . Additionally, further studies could explore its synthesis, chemical reactions, and physical and chemical properties.

Eigenschaften

IUPAC Name |

2-[4-(4-methoxyphenyl)piperazin-1-yl]-5-(4-methylphenyl)sulfonylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3S/c1-16-3-9-19(10-4-16)31(28,29)20-15-24-22(25-21(20)23)27-13-11-26(12-14-27)17-5-7-18(30-2)8-6-17/h3-10,15H,11-14H2,1-2H3,(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLYYBVDYCMIOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2556441.png)

![Methyl 4-((9-(2-methoxyethyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2556442.png)

![ethyl 2-(9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2556444.png)

![4-benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2556447.png)

![3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid](/img/structure/B2556453.png)

![1-Benzyl-4-(2-hydroxyethyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B2556455.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,3-trimethylbutanamide](/img/structure/B2556457.png)

![N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]but-2-ynamide](/img/structure/B2556459.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2556460.png)